![molecular formula C16H24N2O4S B513090 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942788-49-0](/img/structure/B513090.png)
1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known as EEDQ, is a chemical compound that has been widely used in scientific research. It is a reactive carbonyl compound that is commonly used as a coupling reagent in organic synthesis. EEDQ has also been used in biochemical and physiological studies as a crosslinking agent, protein modifier, and enzyme inhibitor.
Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis, spectral characterization, and biological evaluation of novel piperazine derivatives, highlighting their significant antimicrobial activities. These compounds, synthesized through a cyclo condensation process, were found to exhibit excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Metabolic Pathways in Drug Development
Research on the novel antidepressant Lu AA21004 revealed the involvement of various cytochrome P450 enzymes in its oxidative metabolism. The study provides insights into the metabolic pathways of this compound, contributing to the understanding of its pharmacokinetics and potential interactions with other drugs (Hvenegaard et al., 2012).
Crystal Structure and Computational Analysis
Investigations into the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives underscore the importance of structural analysis in understanding the properties of these compounds. Such studies assist in identifying reactive sites for further chemical modifications and applications (Kumara et al., 2017).
HIV-1 Reverse Transcriptase Inhibition
Research on bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors demonstrates the potential of piperazine derivatives in developing novel antiviral drugs. The study highlights the significant potency of these compounds in inhibiting HIV-1 replication (Romero et al., 1994).
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are structurally similar, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Similar compounds have been found to inhibit the catalytical activity of parp1, enhance cleavage of parp1, enhance phosphorylation of h2ax, and increase caspase 3/7 activity .
Biochemical Pathways
Similar compounds have been found to interact with the poly (adp-ribose) polymerase pathway .
Result of Action
Similar compounds have shown moderate to significant efficacy against human breast cancer cells .
properties
IUPAC Name |
1-[4-(4-ethoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-22-15-6-7-16(13(3)12(15)2)23(20,21)18-10-8-17(9-11-18)14(4)19/h6-7H,5,8-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPETAJWMMKCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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